molecular formula C17H21N3O2 B14106056 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B14106056
M. Wt: 299.37 g/mol
InChI Key: LMNSBMUUWLZQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a pyrrolidine moiety, which enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring. The pyrrolidine moiety is then introduced through a nucleophilic substitution reaction, where 1-ethylpyrrolidine is reacted with a suitable leaving group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrrolidine moiety can interact with protein receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulpiride: A benzamide derivative with a similar pyrrolidine moiety, used as an antipsychotic agent.

    Amisulpride: Another benzamide derivative with similar pharmacological properties.

    Quinoline derivatives: Compounds with a quinoline core, known for their antimicrobial and antimalarial activities.

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide stands out due to its combined quinoline and pyrrolidine structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-2-20-9-5-6-12(20)11-18-17(22)14-10-16(21)19-15-8-4-3-7-13(14)15/h3-4,7-8,10,12H,2,5-6,9,11H2,1H3,(H,18,22)(H,19,21)

InChI Key

LMNSBMUUWLZQPY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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